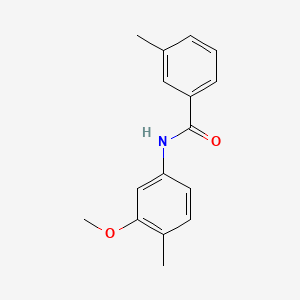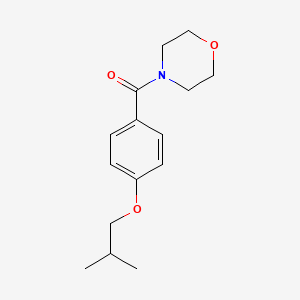![molecular formula C22H17NO5 B4400627 2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4400627.png)
2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate, also known as MDA-7/IL-24, is a protein that has been found to have significant anti-cancer properties. It was first identified in 2001, and since then, has been the focus of intense research in the field of oncology.
Mécanisme D'action
2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 exerts its anti-cancer effects through a variety of mechanisms. It activates the JNK and p38 MAPK signaling pathways, which lead to the induction of apoptosis. It also inhibits the Akt pathway, which is involved in cell survival and proliferation. Additionally, this compound/IL-24 induces the expression of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), which is a protein that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound/IL-24 has been found to have a variety of biochemical and physiological effects. It has been shown to induce the expression of cytokines and chemokines, which are involved in immune regulation. It also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the difficulty in producing large quantities of the protein for research purposes.
Orientations Futures
There are several future directions for research on 2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24. One area of focus is the development of this compound/IL-24-based therapies for cancer. Clinical trials have already been conducted using this compound/IL-24, and further research is needed to optimize dosing and delivery methods. Another area of focus is the identification of biomarkers that can predict response to this compound/IL-24 therapy. Finally, research is needed to further elucidate the mechanisms of action of this compound/IL-24 and to identify potential synergistic therapies that can enhance its anti-cancer effects.
In conclusion, this compound/IL-24 is a promising protein with significant anti-cancer properties. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer therapy. Further research is needed to optimize its use in clinical settings and to identify potential synergistic therapies.
Applications De Recherche Scientifique
2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including melanoma, glioma, breast, lung, and prostate cancer. It has also been found to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Propriétés
IUPAC Name |
[2-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13(24)27-19-10-6-4-8-15(19)22(25)23-17-12-20-16(11-21(17)26-2)14-7-3-5-9-18(14)28-20/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYAVGWMTMMINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)

![(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)

![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4400645.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4400649.png)
![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400659.png)